molecular formula C20H23N5O2S B12155233 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B12155233
M. Wt: 397.5 g/mol
InChI Key: SATYNVQZAZIWJM-UHFFFAOYSA-N
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Description

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and ethylphenyl groups. The final step involves the formation of the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ethoxy groups can be replaced by other functional groups.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The triazole ring is known to bind to enzymes and receptors, modulating their activity. The ethoxyphenyl and ethylphenyl groups contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide include other triazole derivatives such as:

    1,2,4-Triazole: A simpler triazole compound with broad-spectrum biological activities.

    Fluconazole: A triazole antifungal agent used in medicine.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Itraconazole: A triazole used to treat fungal infections.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C20H23N5O2S/c1-3-14-8-10-16(11-9-14)22-18(26)13-28-20-24-23-19(25(20)21)15-6-5-7-17(12-15)27-4-2/h5-12H,3-4,13,21H2,1-2H3,(H,22,26)

InChI Key

SATYNVQZAZIWJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OCC

Origin of Product

United States

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